Sorbitan mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivatives are surfactants that belong to a class of compounds known as sorbitan esters. These compounds are derived from sorbitol and fatty acids, specifically oleic acid in this case. They are widely used in various industrial and scientific applications due to their emulsifying, stabilizing, and surfactant properties.
The primary source of sorbitan mono-(9Z)-9-octadecenoate is the reaction of sorbitol with oleic acid, which is a common fatty acid found in many natural oils. This compound is often utilized in the food, pharmaceutical, and cosmetic industries.
Sorbitan mono-(9Z)-9-octadecenoate falls under the classification of non-ionic surfactants. These surfactants are characterized by their ability to reduce surface tension between different phases, such as oil and water, without carrying a charge.
The synthesis of sorbitan mono-(9Z)-9-octadecenoate typically involves the following steps:
The molecular structure of sorbitan mono-(9Z)-9-octadecenoate includes a sorbitan backbone with an attached oleic acid chain. Its general formula can be represented as C₃₃H₆₄O₇.
Sorbitan mono-(9Z)-9-octadecenoate can participate in several chemical reactions:
The mechanism of action for sorbitan mono-(9Z)-9-octadecenoate as a surfactant involves:
Sorbitan mono-(9Z)-9-octadecenoate has several scientific uses:
This compound's versatility makes it valuable across multiple industries, contributing significantly to product formulation and stability enhancement efforts.
The foundational synthesis involves esterification between sorbitol and oleic acid under controlled dehydration conditions. Industrially, sorbitol undergoes cyclic dehydration at 180–235°C to form sorbitan intermediates, which subsequently react with vegetable-derived oleic acid. This solvent-free process utilizes basic catalysts (e.g., sodium hydroxide) or acid catalysts (e.g., p-toluene sulfonic acid) at concentrations of 1.0–2.5% relative to sorbitol mass. The reaction proceeds for 4–7 hours under atmospheric pressure, with acid value monitoring (target: ≤7 mg KOH/g) to confirm esterification completion [6].
Critical parameters include:
Table 1: Esterification Conditions and Product Characteristics
Catalyst Type | Temperature (°C) | Reaction Time (h) | Acid Value (mg KOH/g) | Primary Ester Fraction |
---|---|---|---|---|
Sodium hydroxide | 200–210 | 6 | 6–7 | 70–75% monoester |
p-TSA* | 180 | 7 | 5–6 | 80–85% monoester |
None (thermal) | 235 | 4 | 8–10 | 60–65% monoester |
Ethoxylation integrates poly(oxy-1,2-ethanediyl) chains into sorbitan monooleate via base-catalyzed (e.g., KOH) ring-opening polymerization of ethylene oxide. The reaction occurs at 120–140°C under pressure (3–5 bar), with ethylene oxide fed incrementally to control chain length and exothermicity. The degree of polymerization (n = 3–80 ethylene oxide units) governs Hydrophilic-Lipophilic Balance values (9.6–16.7) and functional properties [3] [9].
Key optimization strategies:
Table 2: Impact of Ethylene Oxide Units on Surfactant Properties
Ethylene Oxide Units (n) | Hydrophilic-Lipophilic Balance | Water Solubility | Primary Function | |
---|---|---|---|---|
3–5 | 9.6–10.5 | Limited | Water-in-oil emulsifier | |
20 | 15.0–16.0 | Complete | Oil-in-water emulsifier | |
60–80 | 16.5–17.5 | Complete | Solubilizer, stabilizer | [3] [9] |
Catalysts profoundly influence ethoxylation kinetics, chain distribution, and by-product formation:
Structural verification employs:
Industrial and laboratory methodologies diverge in scalability, process control, and product consistency:
Laboratory: Batch autoclaves (0.5–5 L) with manual sampling. Small-scale runs (<100 g) limit homogeneity, causing broader ethoxylate distributions [6].
Process Efficiency:
Laboratory: Sequential steps with intermediate purification lower yields (65–75%). Solvent-assisted esterification (e.g., xylene azeotrope) requires additional separation .
Product Specifications:
Table 3: Synthesis Parameter Comparison Across Scales
Parameter | Industrial Scale | Laboratory Scale | |
---|---|---|---|
Batch Size | 500–5,000 kg | 0.1–5 kg | |
Reaction Time | 3–5 h (esterification); 1–2 h (ethoxylation) | 6–8 h (esterification); 3–4 h (ethoxylation) | |
Temperature Control | Automated jacketing ±1°C | Oil bath ±5°C | |
Ethoxylation Polydispersity | 1.05–1.10 | 1.10–1.25 | |
Typical Output Purity | >99% (meets USP/EP) | 90–95% (analytical grade) | [6] [9] |
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